Ethyl 3-(3-chlorophenyl)propanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chlorophenyl)propanimidate is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanimidate, featuring a 3-chlorophenyl group attached to the third carbon of the propanimidate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorophenyl)propanimidate typically involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by reduction and subsequent reaction with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(3-chlorophenyl)propanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-chlorophenyl)propanoic acid or 3-(3-chlorophenyl)propanone.
Reduction: Formation of ethyl 3-(3-chlorophenyl)propanamine or ethyl 3-(3-chlorophenyl)propanol.
Substitution: Formation of ethyl 3-(3-substituted phenyl)propanimidate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chlorophenyl)propanimidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-chlorophenyl)propanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-chlorophenyl)propanimidate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)propanimidate: Similar structure but with the chlorine atom at the para position.
Ethyl 3-(2-chlorophenyl)propanimidate: Chlorine atom at the ortho position.
Ethyl 3-(3-bromophenyl)propanimidate: Bromine atom instead of chlorine at the meta position.
Uniqueness: The unique positioning of the chlorine atom at the meta position in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
887577-84-6 |
---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
ethyl 3-(3-chlorophenyl)propanimidate |
InChI |
InChI=1S/C11H14ClNO/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,2,6-7H2,1H3 |
InChI-Schlüssel |
IEHPVEATUGPKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CCC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.